Cas no 1174834-52-6 (1,4-Dimethyl-1H-pyrazole-5-sulfonyl Chloride)

1,4-ジメチル-1H-ピラゾール-5-スルホニルクロリドは、有機合成において重要なスルホン化試剤として利用される化合物です。分子式C5H7ClN2O2Sで表され、特に医薬品中間体や農薬合成の分野で高い反応性を示します。特徴として、ピラゾール骨格の立体障害が少ないため、求核試剤との反応が効率的に進行します。また、スルホニルクロリド基の高い反応性により、アミンやアルコールとの縮合反応が容易で、多様なスルホンアミドやスルホン酸エステルの合成に適用可能です。安定性に優れ、保管・取扱い性が良好な点も利点です。

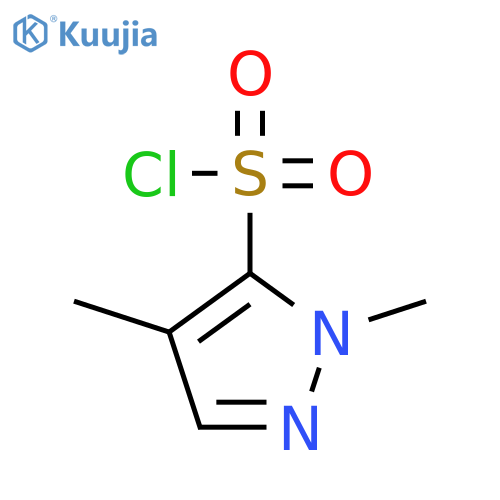

1174834-52-6 structure

商品名:1,4-Dimethyl-1H-pyrazole-5-sulfonyl Chloride

CAS番号:1174834-52-6

MF:C5H7ClN2O2S

メガワット:194.639278650284

MDL:MFCD12548023

CID:1077610

PubChem ID:45923672

1,4-Dimethyl-1H-pyrazole-5-sulfonyl Chloride 化学的及び物理的性質

名前と識別子

-

- 2,4-Dimethyl-2H-pyrazole-3-sulfonyl chloride

- 1,4-Dimethyl-1H-pyrazole-5-sulfonyl chloride, AldrichCPR

- DB-116002

- EN300-210129

- ZWB83452

- 2,4-dimethylpyrazole-3-sulfonyl chloride

- STL583948

- MFCD12548023

- 1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride

- CS-0441691

- A910469

- BS-40549

- 1174834-52-6

- AT12074

- SCHEMBL15549100

- 1,4-dimethyl-1H-pyrazole-5-sulfonylchloride

- AKOS005168990

- SAVUTYCQFZZSEI-UHFFFAOYSA-N

- 1,4-Dimethyl-1H-pyrazole-5-sulfonyl Chloride

-

- MDL: MFCD12548023

- インチ: InChI=1S/C5H7ClN2O2S/c1-4-3-7-8(2)5(4)11(6,9)10/h3H,1-2H3

- InChIKey: SAVUTYCQFZZSEI-UHFFFAOYSA-N

- ほほえんだ: O=S(C1=C(C)C=NN1C)(Cl)=O

計算された属性

- せいみつぶんしりょう: 193.9916763g/mol

- どういたいしつりょう: 193.9916763g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 235

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 60.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1

1,4-Dimethyl-1H-pyrazole-5-sulfonyl Chloride セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: 26

-

危険物標識:

1,4-Dimethyl-1H-pyrazole-5-sulfonyl Chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-210129-0.05g |

1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride |

1174834-52-6 | 95% | 0.05g |

$86.0 | 2023-09-16 | |

| Enamine | EN300-210129-5.0g |

1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride |

1174834-52-6 | 95% | 5g |

$1241.0 | 2023-05-26 | |

| abcr | AB305553-500 mg |

1,4-Dimethyl-1H-pyrazole-5-sulfonyl chloride; 95% |

1174834-52-6 | 500MG |

€294.20 | 2022-03-03 | ||

| abcr | AB305553-5 g |

1,4-Dimethyl-1H-pyrazole-5-sulfonyl chloride, 95%; . |

1174834-52-6 | 95% | 5 g |

€1,713.50 | 2023-07-19 | |

| Chemenu | CM487416-1g |

1,4-Dimethyl-1H-pyrazole-5-sulfonyl chloride |

1174834-52-6 | 95% | 1g |

$282 | 2022-06-14 | |

| Enamine | EN300-210129-10g |

1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride |

1174834-52-6 | 95% | 10g |

$1768.0 | 2023-09-16 | |

| Enamine | EN300-210129-10.0g |

1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride |

1174834-52-6 | 95% | 10g |

$1768.0 | 2023-05-26 | |

| abcr | AB305553-1g |

1,4-Dimethyl-1H-pyrazole-5-sulfonyl chloride, 95%; . |

1174834-52-6 | 95% | 1g |

€587.60 | 2025-02-21 | |

| 1PlusChem | 1P00J35Q-5g |

1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride |

1174834-52-6 | 95% | 5g |

$1330.00 | 2025-03-01 | |

| Key Organics Ltd | BS-40549-1g |

1,4-Dimethyl-1H-pyrazole-5-sulfonyl chloride |

1174834-52-6 | >95% | 1g |

£383.00 | 2025-02-09 |

1,4-Dimethyl-1H-pyrazole-5-sulfonyl Chloride 関連文献

-

Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

1174834-52-6 (1,4-Dimethyl-1H-pyrazole-5-sulfonyl Chloride) 関連製品

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1174834-52-6)1,4-Dimethyl-1H-pyrazole-5-sulfonyl Chloride

清らかである:99%

はかる:1g

価格 ($):256.0